1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde
Description
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde is a synthetically derived indole-3-carbaldehyde derivative with substitutions at positions 1 and 4 of the indole core.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4-(morpholine-4-carbonyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H20N2O4/c1-22-8-5-19-11-13(12-20)16-14(3-2-4-15(16)19)17(21)18-6-9-23-10-7-18/h2-4,11-12H,5-10H2,1H3 |
InChI Key |
XQKSKURDXRJMTL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C(C=CC=C21)C(=O)N3CCOCC3)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Methoxy-ethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl halide under basic conditions.
Attachment of the Morpholine-4-carbonyl Group: This can be done through acylation reactions using morpholine-4-carbonyl chloride.
Formylation at the 3-Position: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Key Observations:
Substitution Patterns: The target compound uniquely combines a polar 2-methoxy-ethyl group (position 1) and a morpholine-4-carbonyl group (position 4), distinguishing it from analogs with single substitutions (e.g., morpholin-ethyl or chlorobenzyl at position 1 only) .
Solubility and Lipophilicity :
- Analogs with chlorobenzyl or fluorophenyl groups (e.g., 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde) exhibit higher lipophilicity, which may limit aqueous solubility but enhance membrane permeability .
- The target compound’s methoxy-ethyl group likely improves solubility compared to morpholin-ethyl or benzyl-substituted analogs, as methoxy groups reduce logP values .
Biological Activity :
- Compounds like 1-(2-morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde demonstrate anti-inflammatory activity in preclinical models, suggesting that morpholine-containing indoles may target inflammatory pathways .
- The morpholine-4-carbonyl group in the target compound could enhance interactions with enzymes or receptors requiring polar interactions, such as kinases or proteases .
Research Implications
The target compound’s dual substitution strategy offers a balanced pharmacokinetic profile , addressing limitations of earlier analogs. For example:
- The morpholine-4-carbonyl group may improve metabolic stability relative to ester or amide-linked morpholine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
